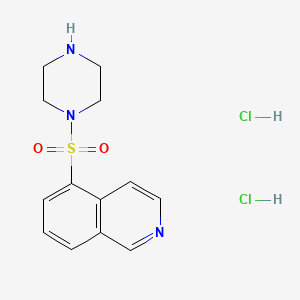

5-(ピペラジン-1-スルホニル)イソキノリン二塩酸塩

概要

説明

HA-100 ジヒドロクロリドは、主にcAMP依存性タンパク質キナーゼ(PKA)、cGMP依存性タンパク質キナーゼ(PKG)、およびプロテインキナーゼC(PKC)を含むタンパク質キナーゼ阻害剤としての役割で知られています 。この化合物は、さまざまな細胞プロセスを調節する能力により、科学研究で広く使用されています。

科学的研究の応用

HA-100 dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is employed in studies involving protein kinases and their role in cellular signaling pathways.

Medicine: HA-100 dihydrochloride is investigated for its potential therapeutic effects in diseases involving abnormal kinase activity, such as cancer and inflammatory disorders.

Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery .

作用機序

HA-100 ジヒドロクロリドは、タンパク質キナーゼの活性を阻害することによってその効果を発揮します。それはこれらの酵素のATP結合部位に結合し、標的タンパク質のリン酸化を阻害します。この阻害はさまざまなシグナル伝達経路を混乱させ、変化した細胞応答につながります。 化合物は、さまざまな効力レベルでPKA、PKG、およびPKCを特異的に標的にします .

類似の化合物:

HA-1077(ファスジル): Rho関連タンパク質キナーゼ(ROCK)を阻害し、心臓血管疾患に適用される別のイソキノリン誘導体です。

H-89: cAMPシグナル伝達経路に関する研究で使用される、PKAの選択的阻害剤です。

HA-100 ジヒドロクロリドの独自性: HA-100 ジヒドロクロリドは、その特定の阻害プロファイルと複数のキナーゼを同時に調節する能力により独自です。 これは、複雑なシグナル伝達ネットワークを理解し、標的療法を開発することに焦点を当てた研究における貴重なツールです .

生化学分析

Biochemical Properties

5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. It interacts with enzymes such as myosin light chain kinase, protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG) with varying inhibitory concentrations (IC50 values of 8 µM for PKA, 12 µM for PKC, 4 µM for PKG, and 240 µM for myosin light chain kinase) . These interactions are essential for regulating various cellular processes, including muscle contraction, cell division, and signal transduction.

Cellular Effects

The effects of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, it can alter the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways. This compound has been shown to impact various cell types, including myeloid cells, where it modulates oxidative metabolism and protein kinase activity .

Molecular Mechanism

At the molecular level, 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride exerts its effects through binding interactions with protein kinases, leading to their inhibition. This inhibition prevents the phosphorylation of target proteins, thereby altering their activity and function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods, potentially affecting its efficacy in long-term experiments . Long-term exposure to this compound can lead to sustained inhibition of protein kinases, resulting in prolonged alterations in cellular processes.

Dosage Effects in Animal Models

The effects of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits protein kinases without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and impaired physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . Understanding these pathways is crucial for optimizing the use of this compound in biochemical research and therapeutic applications.

Transport and Distribution

Within cells and tissues, 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function . The compound’s distribution is essential for its efficacy in targeting specific cellular processes and achieving desired biochemical outcomes.

Subcellular Localization

The subcellular localization of 5-(Piperazine-1-sulfonyl)isoquinoline dihydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures that the compound interacts with its target proteins and enzymes in the appropriate cellular context . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

準備方法

合成経路と反応条件: HA-100 ジヒドロクロリドの合成には、スルホニル化剤の存在下でのイソキノリンとピペラジンの反応が含まれます。反応は通常、目的の生成物の形成を確実にするために、制御された温度および圧力条件下で行われます。 最終生成物は、その後、結晶化またはクロマトグラフィー技術によって精製されます .

工業生産方法: 工業的な設定では、HA-100 ジヒドロクロリドの生産は同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応条件を一定に保つために、高容量の反応器と自動化システムの使用が含まれます。 その化合物はその後、その純度と効力を保証するために、厳格な品質管理措置を受けます .

化学反応の分析

反応の種類: HA-100 ジヒドロクロリドは、以下を含むさまざまな化学反応を受けます。

酸化: 化合物は特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。

還元: 還元反応はスルホニル基をチオール基に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、スルホキシド、スルホン、チオール、および置換されたイソキノリン誘導体が含まれます .

4. 科学研究への応用

HA-100 ジヒドロクロリドは、科学研究で幅広い用途があります。

化学: さまざまな有機合成反応の試薬として使用されます。

生物学: 化合物は、タンパク質キナーゼとその細胞シグナル伝達経路における役割に関する研究で使用されています。

医学: HA-100 ジヒドロクロリドは、癌や炎症性疾患などの異常なキナーゼ活性を伴う疾患における潜在的な治療効果について調査されています。

類似化合物との比較

HA-1077 (Fasudil): Another isoquinoline derivative that inhibits Rho-associated protein kinase (ROCK) and has applications in cardiovascular diseases.

H-89: A selective inhibitor of PKA, used in studies involving cAMP signaling pathways.

Staurosporine: A broad-spectrum kinase inhibitor with potent activity against various protein kinases

Uniqueness of HA-100 Dihydrochloride: HA-100 dihydrochloride is unique due to its specific inhibition profile and its ability to modulate multiple kinases simultaneously. This makes it a valuable tool in research focused on understanding complex signaling networks and developing targeted therapies .

特性

IUPAC Name |

5-piperazin-1-ylsulfonylisoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S.2ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;;/h1-5,10,14H,6-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQAPKKKTQCVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B1662303.png)

![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B1662309.png)

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)

![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)

![3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride](/img/structure/B1662314.png)

![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)